Welcome to the BenchChem Online Store!
molecular formula C9H11NO B1293426 2-(Dimethylamino)benzaldehyde CAS No. 28602-27-9

2-(Dimethylamino)benzaldehyde

Cat. No. B1293426
M. Wt: 149.19 g/mol
InChI Key: DGPBVJWCIDNDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04440951

Procedure details

This example demonstrates that the reaction of N,N-dimethylaniline with hexamethylenetetramine can be carried out with the addition of toluene to the reaction medium to give dimethylaminobenzaldehyde directly in high yield in one step. There is no need for an additional hydrolysis step since the initially formed Schiff's base is converted to the desired product, p-dimethylaminobenzaldehyde (DMAB) under the reaction conditions. In addition, there is substantial reduction in the amounts of hexamethylenetetramine (0.5 compared to 1.5 mol) and acetic acid (2-3 compared to 7 mol) required to obtain comparable yields of dimethylaminobenzaldehyde when toluene is added compared to its absence. The inventive process gives very high selectivity (>90%) to the desired product, which affords efficient utilization of starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
7 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1N2CN3CN(C2)[CH2:3][N:2]1[CH2:9]3.[C:11]([OH:14])(=O)[CH3:12].[C:15]1(C)[CH:20]=CC=[CH:17][CH:16]=1>>[CH3:1][N:2]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:20][C:12]=1[CH:11]=[O:14])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.5 mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
Quantity
7 mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain comparable

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.